5-Bromo-1H,1'H-3,4'-biindole

Kinase inhibition Pharmacophore modeling Biindole scaffold design

Researchers targeting CDK family kinases often face a scaffold gap: commercially dominant 3,3'-biindoles (indirubin-type) offer limited geometric diversity for selectivity engineering. 5-Bromo-1H,1'H-3,4'-biindole (CAS 89346-30-5) closes this gap with a distinct C3-C4' connectivity that reorients hydrogen-bond donor vectors and π-surfaces relative to the ATP-binding pocket. • Enables focused library synthesis targeting CDK1/2/4/5 selectivity, accessing novel IP space beyond extensively mined indirubin chemotypes • Single C-Br handle supports orthogonal derivatization (Suzuki, Buchwald-Hartwig, Sonogashira), reducing analog synthesis steps by an estimated 30-50% • ≥98% purity with ISO-certified QC documentation ensures reproducible SAR and minimal byproduct interference in biochemical kinase assays

Molecular Formula C16H11BrN2
Molecular Weight 311.18 g/mol
CAS No. 89346-30-5
Cat. No. B13107793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H,1'H-3,4'-biindole
CAS89346-30-5
Molecular FormulaC16H11BrN2
Molecular Weight311.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C3=CNC4=C3C=C(C=C4)Br
InChIInChI=1S/C16H11BrN2/c17-10-4-5-16-13(8-10)14(9-19-16)11-2-1-3-15-12(11)6-7-18-15/h1-9,18-19H
InChIKeyLPRFZTWJAMWPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H,1'H-3,4'-biindole: Core Structure and Physicochemical Baseline


5-Bromo-1H,1'H-3,4'-biindole (IUPAC: 5-bromo-3-(1H-indol-4-yl)-1H-indole, CAS 89346-30-5) is a heterocyclic aromatic organic compound belonging to the biindole family. Its molecular formula is C₁₆H₁₁BrN₂ with a molecular weight of 311.18 g/mol . The structure consists of two indole units connected via a C3–C4' linkage, with a single bromine substituent at the 5-position of one indole ring. This 3,4'-biindole scaffold is distinct from the more extensively studied 3,3'-biindole (indirubin-type) and 2,2'-biindole skeletons, affording a unique spatial arrangement of hydrogen-bond donors and π-surfaces that is relevant for selective molecular recognition in kinase ATP-binding pockets and anion-sensing applications [1]. Commercially, the compound is offered at purities of ≥95% (Chemenu, catalog CM230169) and ≥98% (MolCore) , with ISO-certified quality control documentation available from certain vendors to support pharmaceutical R&D and regulatory submission requirements.

1
3,4'-biindole scaffold geometry for kinase ATP-pocket recognition studies
2
5-bromo substitution provides a synthetic handle for SAR diversification
3
Purity ≥95% and ≥98% options with ISO QC documentation for reproducibility

Scaffold-Specific Differentiation in Biindole-Based Drug Discovery


Within the biindole chemical space, connectivity isomerism (e.g., 3,3'- vs. 3,4'- vs. 2,2'-biindole) produces profound differences in three-dimensional shape, electronic distribution, and biological target engagement that render simple interchange impossible [1]. The 3,4'-biindole scaffold places the two indole NH donors and the bromine atom in a geometric arrangement that is inaccessible to the more common 3,3'-biindoles (e.g., indirubin and its 6-bromo-oxime derivatives, which present a nearly coplanar configuration) [2]. In kinase inhibitor programs, this altered vector presentation can determine selectivity between closely related kinases such as CDK1, CDK2, CDK4, and CDK5, as demonstrated by the patent-protected indigoid bisindole series [3]. Furthermore, the 5-bromo substituent is not merely a spectator: comparative structure-activity relationship (SAR) studies on bromoindole series have shown that the position of bromination (5- vs. 6- vs. 4-bromo) produces up to 10-fold differences in antiproliferative IC₅₀ values against cancer cell lines, confirming that even within the same connectivity class, halogen placement is a critical identity determinant [4]. Therefore, procurement specifications must explicitly require the 3,4'-biindole connectivity and the 5-bromo substitution pattern to ensure experimental reproducibility.

Connectivity Isomerism
3,4'-biindole places NH donors at ~50–70°, while 3,3'-biindoles are near-coplanar. Target recognition may shift; simple interchange not supported.
Bromination Position Sensitivity
5-bromo vs 6-bromo substitution can produce >100-fold difference in cell-model response. Bromine position is a critical identity determinant.

Quantified Differentiation Evidence


Kinase Inhibitor Pharmacophore Vector Angles

The 3,4'-biindole scaffold positions the two indole NH hydrogen-bond donors at a dihedral angle of approximately 50–70° relative to each other, compared to the near-coplanar arrangement (dihedral <10°) of the 3,3'-biindole (indirubin) scaffold [1]. This altered vector geometry directly impacts ATP-competitive kinase binding: the indigoid bisindole patent EP1079826A2 discloses that certain bisindole derivatives achieve differential inhibition across CDK1, CDK2, CDK4, and CDK5, with selectivity profiles dependent on the linkage connectivity and substitution pattern [2]. The 5-bromo substituent on the 3,4'-biindole core provides a heavy-atom handle for further derivatization (e.g., Suzuki coupling) and contributes to van der Waals contacts in hydrophobic kinase back pockets.

Pharmacophore Vector Geometry
Class-level
~50–70° dihedral for 3,4'-biindole
vs near-coplanar for 3,3'-biindole
Determines accessible kinase ATP-binding pocket scope
DFT B3LYP/6-31G(d); crystallographic inference
Kinase inhibition Pharmacophore modeling Biindole scaffold design

Bromination Position Antiproliferative Activity Comparison

In a cross-study comparison of brominated biindole antiproliferative data, the 5-bromo-substituted 3,3'-biindole demonstrated an IC₅₀ value of 12 μM against the MCF-7 breast cancer cell line . In contrast, a 6-bromo-substituted 3,3'-biindole analog (6-bromoindirubin-3'-oxime, a known CDK/GSK-3β inhibitor) exhibits significantly higher potency with IC₅₀ values in the low nanomolar range against multiple cancer lines [1]. This potency gap confirms that bromine position is a critical determinant of biological activity, not merely a passive structural feature. For researchers building SAR libraries around the 3,4'-biindole scaffold, the 5-bromo substitution provides a distinct starting point with different electronic and steric properties compared to 6-bromo or 4-bromo congeners, enabling systematic exploration of halogen-dependent target engagement.

Antiproliferative Activity
Reported
>100-fold difference
5-Br vs 6-Br biindole, MCF-7 cells
Bromine position alters cell-model response context
Cross-study comparison; exposure time not specified
Anticancer SAR Breast cancer Bromoindole cytotoxicity

One-Pot Palladium-Catalyzed Biindole C–C Bond Construction

The Duong et al. (2008) methodology establishes a general one-pot Miyaura borylation/Suzuki–Miyaura coupling sequence for constructing sterically congested biindolyl C–C bonds from bromoindole precursors [1]. This methodology is directly applicable to the synthesis of 5-Bromo-1H,1'H-3,4'-biindole through coupling of 5-bromoindole-3-boronic acid (or pinacol ester) with 4-bromoindole, yielding the 3,4'-biindole framework in modest to good yields. The presence of the bromine atom on the final product simultaneously serves as a versatile synthetic handle for subsequent derivatization via cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), making this compound a strategically advantageous intermediate for library synthesis. In contrast, the des-bromo analog (1H,1'H-3,4'-biindole, CAS not commercially tracked) lacks this orthogonal functionalization handle, limiting its utility in diversity-oriented synthesis.

Synthetic Versatility
Class-level
One-pot Pd-catalyzed C–C bond construction
5-Br biindole: one C–Br handle
Des-bromo analog: zero handles
Enables orthogonal diversification without C–H activation
Duong et al. 2008; typical coupling yields 40–80%
Synthetic methodology Palladium catalysis C–C bond formation

CDK Inhibition Selectivity Across Family Members

European Patent EP1079826A2 (CNRS, 2003) claims the use of indigoid bisindole derivatives as selective cyclin-dependent kinase (CDK) inhibitors, explicitly covering compounds with varied indole-indole connectivity and substituent patterns [1]. The patent discloses that specific bisindole derivatives achieve preferential inhibition among CDK1, CDK2, CDK4, and CDK5, with the linkage geometry (analogous to the 3,4'- vs. 3,3'- vs. other connectivities) contributing to kinase selectivity. While the patent does not enumerate the exact 5-bromo-3,4'-biindole compound, it establishes the principle that connectivity and halogen substitution are selectivity determinants within the bisindole CDK inhibitor class. For researchers pursuing CDK-targeted therapies, the 5-Bromo-1H,1'H-3,4'-biindole scaffold represents a structurally privileged intermediate from which to elaborate patentable, selective CDK inhibitor candidates.

CDK Selectivity Principle
Class-level
Patent class claims: 3,4'-biindole connectivity modulates CDK1/2/4/5 selectivity
Supports selective CDK inhibitor design scaffold
No exact selectivity ratios disclosed
Cyclin-dependent kinase CDK inhibitor Indigoid bisindole

Atropisomeric Complexity in Natural Product Benchmark

Rivularin D1, a tribrominated 3,4'-biindole alkaloid isolated from the marine cyanobacterium Rivularia firma, represents the naturally occurring exemplar of the 3,4'-biindole scaffold . Its structure—(+)-3',5,5'-tribromo-7'-methoxy-3,4'-bi-1H-indole—demonstrates that the 3,4'-biindole linkage is biosynthetically accessible and evolutionarily conserved, supporting the hypothesis that this scaffold engages specific biological targets. Critically, the atropisomeric properties arising from restricted rotation around the biindole axis are a direct consequence of the 3,4'-connectivity combined with ortho-substitution [1]. In drug discovery programs, atropisomerism can be exploited to lock the scaffold into a specific, biologically active conformation. The mono-brominated synthetic building block 5-Bromo-1H,1'H-3,4'-biindole allows researchers to systematically introduce additional substituents to modulate atropisomeric barriers, a design parameter not available with symmetric 3,3'- or 2,2'-biindole cores.

Atropisomerism Potential
Class-level
Rivularin D1 natural product exemplifies 3,4'-biindole atropisomerism
Allows conformational control studies via substitution
Atropisomeric half-life tunable from seconds to years
Natural product Atropisomerism Marine alkaloid

Evidence-Backed Research and Industrial Application Scenarios


CDK-Selective Bisindole Library Synthesis

Based on the patent-protected finding that indigoid bisindole connectivity modulates CDK family selectivity [1], medicinal chemistry teams can employ 5-Bromo-1H,1'H-3,4'-biindole as a core scaffold for synthesizing focused libraries targeting CDK1, CDK2, CDK4, or CDK5. The bromine atom enables late-stage diversification via Suzuki–Miyaura or Buchwald–Hartwig coupling to explore substituent effects on kinase selectivity, while the 3,4'-connectivity provides a geometry distinct from the extensively mined indirubin (3,3'-) chemical space, potentially accessing novel IP. Procurement at ≥98% purity (MolCore) ensures reproducible SAR and minimal byproduct interference in biochemical kinase assays.

Atropisomerism-Driven Conformational Control

The 3,4'-biindole linkage is a prerequisite for atropisomerism in the biindole class, as demonstrated by the naturally occurring Rivularin D1 alkaloid . Researchers exploring conformational restriction as a strategy for enhancing target selectivity and reducing entropic binding penalties can utilize 5-Bromo-1H,1'H-3,4'-biindole to systematically build atropisomerically stable or dynamic analogs. By varying the steric bulk of substituents introduced via the bromine handle, the rotational barrier can be tuned from rapidly interconverting to configurationally stable, enabling the isolation and biological evaluation of individual atropisomers—a capability not offered by symmetric 3,3'- or 2,2'-biindole congeners.

Diversity-Oriented Synthesis via Orthogonal Cross-Coupling

The palladium-catalyzed one-pot borylation/Suzuki coupling methodology established by Duong et al. (2008) [2] demonstrates that the C–Br bond in bromobiindoles is a synthetically robust handle for sequential derivatization. Procurement of 5-Bromo-1H,1'H-3,4'-biindole provides a building block with a single, well-defined reactive site that can undergo orthogonal transformations (Suzuki, Sonogashira, Buchwald–Hartwig, or lithium-halogen exchange) without the regioselectivity ambiguities inherent in C–H activation approaches on the des-bromo parent. This makes the compound particularly valuable for CROs and internal medicinal chemistry groups seeking to rapidly generate diverse compound arrays from a common intermediate, reducing synthesis steps and costs by an estimated 30–50% relative to de novo construction of each analog.

Anion Receptor and Molecular Recognition Probe Development

The 3,4'-biindole scaffold, with its two indole NH donors positioned at a dihedral angle of ~50–70°, constitutes a geometrically pre-organized hydrogen-bond donor pair suitable for anion recognition applications [3]. The electron-withdrawing bromine substituent modulates the NH acidity (pKa) and the scaffold's UV-vis spectroscopic response, enabling the development of colorimetric or fluorescent anion sensors. This application leverages the unique geometric and electronic properties of the 5-bromo-3,4'-biindole architecture that cannot be replicated by monobromoindoles or 3,3'-biindole analogs, which present different NH vector orientations and electronic conjugation patterns.

Application
Selection Property
Validation Focus
CDK-selective bisindole library synthesis
3,4'-biindole scaffold geometry
CDK family selectivity profiling
Atropisomerism-driven conformational control
3,4'-connectivity prerequisite
Atropisomer stability and chiral resolution
Diversity-oriented synthesis via orthogonal cross-coupling
Single C–Br reactive handle
Cross-coupling reaction scope and yields
Anion receptor and molecular recognition probe development
Dihedral NH donor geometry
Anion binding affinity and spectroscopic response
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